molecular formula C₄₁H₃₂O₁₁ B1140013 D-Galactofuranose, pentabenzoate CAS No. 138811-45-7

D-Galactofuranose, pentabenzoate

Cat. No. B1140013
M. Wt: 700.69
InChI Key:
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Description

D-Galactofuranose is a rare form of the well-known galactose sugar . It is the five-membered ring form of galactose and is widely distributed among several branches of the eukaryotic kingdom . It is a component of polysaccharides and glycoconjugates .


Synthesis Analysis

The synthesis of D-Galactofuranose involves several enzymes. For instance, a strain identified as a Streptomyces species exhibits Gal f -ase activity for 4-nitrophenyl β-D-galactofuranoside (pNP-β-D-Galf) in culture supernatants . Three out of four candidates displayed the activity of not only Gal f -ase but also α-L-arabinofuranosidase (Ara f -ase), whereas the other one showed only the Gal f -ase activity .


Molecular Structure Analysis

D-Galactofuranose has a molecular formula of CHO with an average mass of 180.156 Da and a monoisotopic mass of 180.063385 Da . It exists in a cyclic hemiacetal form and occupies either the most sterically and thermodynamically favored six-membered pyranosyl or five-membered furanosyl forms .


Chemical Reactions Analysis

The interconversion between the cyclic forms of D-galactose takes place through an acyclic form . The phenomenon known as mutarotation explains what happens at the molecular level during this process .


Physical And Chemical Properties Analysis

D-Galactofuranose has a molecular formula of CHO with an average mass of 180.156 Da and a monoisotopic mass of 180.063385 Da . It exists in both pyranose and furanose configurations .

Scientific Research Applications

  • β-D-Galactofuranosidase Inhibitors

    Marino et al. (1998) synthesized alkyl, benzyl, and aryl 1-thio-β-D-galactofuranosides, including derivatives of D-Galactofuranose, pentabenzoate, as potential β-D-galactofuranosidase inhibitors. These compounds, which are important for parasite glycoconjugates, could serve as chemotherapeutic targets (Marino et al., 1998).

  • NMR Spectroscopy of Benzoylated Aldohexoses

    D'Accorso et al. (1983) reported on the proton and C-13 nuclear magnetic resonance spectra of perbenzoates of various aldohexoses, including D-Galactofuranose, pentabenzoate. This research is crucial for understanding the structural and electronic properties of these sugar derivatives (D'Accorso et al., 1983).

  • Synthesis of Galactofuranose Disaccharides

    Marino et al. (1989) synthesized galactofuranose disaccharides using D-Galactofuranose, pentabenzoate. This study is significant for understanding the chemical synthesis of biologically relevant disaccharides (Marino et al., 1989).

  • Benzyl β-D-Galactofuranoside Synthesis

    In 2006, Mariño et al. described the efficient synthesis of Benzyl β-D-galactofuranoside from 1,2,3,5,6-penta-O-benzoyl-α,β-D-galactofuranose, showcasing the utility of D-Galactofuranose, pentabenzoate in preparing intermediate molecules for further synthetic applications (Mariño et al., 2006).

  • Galactofuranosyl Nucleoside Analogues

    Marino et al. (2001) prepared β-D-galactofuranosyl nucleoside analogues by adding nucleophiles to perbenzoylated β-D-galactofuranosyl isothiocyanate, derived from D-Galactofuranose, pentabenzoate. These compounds were tested as β-D-galactofuranosidase inhibitors (Marino et al., 2001).

Safety And Hazards

As D-Galactofuranose is a constituent of important parasite glycoconjugates but is not present in the host mammals, it represents a specific target for anti-pathogenic drugs .

Future Directions

The enzymes responsible for the biosynthesis of D-Galactofuranose are interesting targets due to its occurrence in numerous pathogenic micro-organisms . Therefore, understanding the enzymatic degradation of these polysaccharides is of great interest . This could inform clinical treatments against fungal pathogens and may lead to the design of inhibitors

properties

IUPAC Name

[2-benzoyloxy-3-(3,4,5-tribenzoyloxyoxolan-2-yl)propyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H34O11/c43-37(28-16-6-1-7-17-28)48-27-33(49-38(44)29-18-8-2-9-19-29)26-34-35(51-39(45)30-20-10-3-11-21-30)36(52-40(46)31-22-12-4-13-23-31)42(50-34)53-41(47)32-24-14-5-15-25-32/h1-25,33-36,42H,26-27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTYQCZVFYKBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(CC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H34O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Galactofuranose, pentabenzoate

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